molecular formula C7H9BrN2 B2444315 4-Bromo-5-cyclobutyl-1H-pyrazole CAS No. 1933649-22-9

4-Bromo-5-cyclobutyl-1H-pyrazole

Cat. No.: B2444315
CAS No.: 1933649-22-9
M. Wt: 201.067
InChI Key: VLYANEUKGQQIGS-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclobutyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the fourth position and a cyclobutyl group at the fifth position

Properties

IUPAC Name

4-bromo-5-cyclobutyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYANEUKGQQIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1933649-22-9
Record name 4-bromo-5-cyclobutyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1,3-diketones with hydrazine derivatives, leading to the formation of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods: Industrial production of 4-Bromo-5-cyclobutyl-1H-pyrazole may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-cyclobutyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-5-cyclobutyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

    4-Bromopyrazole: Lacks the cyclobutyl group, making it less sterically hindered.

    5-Cyclobutyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity and binding properties.

Uniqueness: 4-Bromo-5-cyclobutyl-1H-pyrazole is unique due to the combination of the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its simpler analogs.

Biological Activity

4-Bromo-5-cyclobutyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclobutyl group attached to a pyrazole ring , contributing to its unique chemical reactivity and biological activity. The molecular structure can be represented as follows:

C8H10BrN3\text{C}_8\text{H}_{10}\text{BrN}_3

The biological activity of 4-bromo-5-cyclobutyl-1H-pyrazole is attributed to its interaction with specific molecular targets, which include:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways.
  • Apoptosis Induction : It has been shown to induce programmed cell death in cancer cells.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic processes.

Antimicrobial Activity

Research indicates that 4-bromo-5-cyclobutyl-1H-pyrazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways crucial for bacterial survival .

Anticancer Properties

The compound has shown promising results in anticancer studies. In vitro experiments have revealed its capacity to induce apoptosis in several cancer cell lines, including:

  • Human breast cancer (MCF-7)
  • Colon cancer (HCT116)

IC50 values indicate potent antiproliferative effects, with mechanisms involving the inhibition of specific kinases associated with cell cycle regulation .

Anti-inflammatory Effects

In animal models, 4-bromo-5-cyclobutyl-1H-pyrazole demonstrated anti-inflammatory properties by reducing swelling and pain in induced arthritis models. Histological analyses showed decreased infiltration of inflammatory cells, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To contextualize the biological activity of 4-bromo-5-cyclobutyl-1H-pyrazole, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
4-Bromo-5-cyclobutyl-1H-pyrazoleSignificantModerateEnzyme inhibition, apoptosis induction
4-Bromo-1H-pyrazoleModerateLowAntimicrobial action
3-Cyclobutyl-1H-pyrazoleLowSignificantTargeting specific kinases

Case Studies

Recent studies have highlighted the effectiveness of 4-bromo-5-cyclobutyl-1H-pyrazole in various experimental setups:

Anticancer Study : A study involving human cancer cell lines administered varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis at higher doses.

Anti-inflammatory Model : In an induced arthritis model, treatment with the compound resulted in reduced swelling and pain compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration.

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